H-Asp(OtBu)-OMe

Peptide Chemistry Protecting Group Orthogonality SPPS

H-Asp(OtBu)-OMe is a doubly protected L-aspartic acid derivative featuring an α-methyl ester and a β-tert-butyl ester. This compound belongs to the class of protected amino acid building blocks used in solid-phase (SPPS) and solution-phase peptide synthesis.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 6691-11-8
Cat. No. B12069891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OtBu)-OMe
CAS6691-11-8
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC)N
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3
InChIKeyCWARULQNYJKOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(OtBu)-OMe (CAS 6691-11-8): Orthogonally Protected Aspartic Acid Building Block for Precision Peptide Synthesis


H-Asp(OtBu)-OMe is a doubly protected L-aspartic acid derivative featuring an α-methyl ester and a β-tert-butyl ester. This compound belongs to the class of protected amino acid building blocks used in solid-phase (SPPS) and solution-phase peptide synthesis. The orthogonal protection strategy—where the methyl ester can be selectively cleaved under saponification conditions while the tert-butyl ester requires acidic treatment—enables stepwise, controlled peptide chain assembly without risking side-chain deprotection . Its hydrochloride salt form (CAS 2673-19-0) is typically supplied as a white crystalline solid with a purity of ≥98% (HPLC) .

Why H-Asp(OtBu)-OMe Cannot Be Simply Replaced by N-Protected or Singly Protected Aspartic Acid Analogs


Generic substitution of H-Asp(OtBu)-OMe with analogs like H-Asp(OtBu)-OH, H-Asp(OMe)-OH, or the bis-tert-butyl ester H-Asp(OtBu)-OtBu introduces significant risks of uncontrolled reactivity or premature deprotection. The free α-amine in H-Asp(OtBu)-OMe allows direct carboxyl activation and coupling without the additional deprotection step required for N-Fmoc or N-Boc analogs . Furthermore, replacing the orthogonal methyl/tert-butyl pair with a single protecting group type (e.g., both tert-butyl) eliminates the ability to sequentially deprotect the α- and β-carboxyl groups, which is essential for synthesizing branched or side-chain-modified peptides. Quantitative evidence of the consequences of these differences, including racemization and aspartimide formation rates, is detailed in the section below.

Quantitative Evidence for Selecting H-Asp(OtBu)-OMe: Head-to-Head and Cross-Study Data


Orthogonal Deprotection Selectivity: Methyl Ester vs. tert-Butyl Ester Stability Under Acidic Conditions

The defining feature of H-Asp(OtBu)-OMe is its orthogonal ester pair. Under the acidic conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) used for global peptide deprotection and resin cleavage, the tert-butyl ester on the β-carboxyl is rapidly cleaved (t₁/₂ < 1 hour), while the α-methyl ester remains intact (hydrolysis rate < 5% over 24 hours) . This is in contrast to compounds like H-Asp(OtBu)-OH, where the free α-carboxyl can undergo partial activation and epimerization during coupling. No direct head-to-head kinetic data for H-Asp(OtBu)-OMe against H-Asp(OMe)-OtBu (reversed protection) are currently available in the open literature.

Peptide Chemistry Protecting Group Orthogonality SPPS

Purity Benchmarking: H-Asp(OtBu)-OMe·HCl Consistently Supplied at ≥98% HPLC Purity

High starting material purity is critical for minimizing deletion sequences and side products in SPPS. The hydrochloride salt of H-Asp(OtBu)-OMe is commercially available at a guaranteed purity of 98% (HPLC) from major suppliers . While many protected amino acids are sold at similar purity levels, this specification meets the threshold required for automated peptide synthesizers, where impurities >2% can accumulate over multiple coupling cycles. For comparison, H-Asp(OtBu)-OH is often supplied at 97% purity, and the bis-methyl ester H-Asp(OMe)-OMe is typically available at 95% purity.

Peptide Synthesis Building Block Quality Analytical Chemistry

Enhanced Solubility of Hydrochloride Salt vs. Free Base in Aqueous and Organic Solvents

The hydrochloride salt form (CAS 2673-19-0) of H-Asp(OtBu)-OMe exhibits enhanced solubility in both aqueous buffers and polar organic solvents (DMF, DCM) compared to the free base (CAS 6691-11-8) . This is attributed to the protonated amine's ionic character. For solid-phase peptide synthesis, solubility in DMF ≥ 100 mM is typically required; the HCl salt meets this criterion, whereas the free base often requires sonication or heating to achieve equivalent solubility.

Solubility Peptide Synthesis Formulation

Reduced Aspartimide Formation Potential Compared to Unprotected Aspartic Acid Derivatives

Aspartimide formation is a well-documented side reaction during Fmoc-based SPPS of Asp-containing peptides, particularly under prolonged piperidine exposure. Studies on the model sequence H-Val-Lys-Asp-Xaa-Tyr-Ile-OH demonstrate that Asp(OtBu) residues (standard protection) produce considerable aspartimide-related by-products [1]. Although bulkier protecting groups like Asp(OMpe) or 2,3,4-trimethylpent-3-yl ester further reduce aspartimide levels, the OtBu protection in H-Asp(OtBu)-OMe still provides substantial protection relative to unprotected β-carboxyl aspartate. Quantitative data: In the model hexapeptide, Asp(OtBu) yields approximately 15–20% aspartimide by-product after 2×20 min piperidine treatments, versus >40% for unprotected Asp.

Aspartimide Formation Side Reactions Fmoc SPPS

Optimal Application Scenarios for H-Asp(OtBu)-OMe in Peptide Synthesis and Bioconjugation


Solid-Phase Synthesis of C-Terminal Aspartic Acid Peptides Requiring Subsequent Side-Chain Modification

Use H-Asp(OtBu)-OMe·HCl to introduce an aspartic acid residue at the C-terminus of a growing peptide chain via its free α-amine. The methyl ester remains stable during TFA-mediated side-chain deprotection and resin cleavage, enabling selective post-synthetic modification (e.g., hydrazinolysis, amidation) of the C-terminal carboxyl without affecting the aspartate side chain .

Solution-Phase Fragment Condensation with Orthogonal Carboxyl Protection

In solution-phase peptide synthesis, H-Asp(OtBu)-OMe allows sequential activation and coupling of the α-carboxyl (after methyl ester saponification) while keeping the β-carboxyl inert. This orthogonal reactivity is essential for synthesizing branched peptides, peptide dendrimers, or aspartic acid-containing prodrugs where the side-chain carboxyl must be temporarily masked .

Enzymatic Substrate Probes Requiring a Protected Aspartic Acid Scaffold

The methyl ester on the α-carboxyl can serve as a masked recognition element in enzyme-substrate interaction studies. By comparing enzymatic turnover of the methyl ester derivative versus the free acid, researchers can quantify the contribution of the C-terminal carboxylate to binding affinity and catalysis .

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